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Compound of Interest

Compound Name: 2-Amino-4,6-dibromobenzoic acid

Cat. No.: B113042

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Amino-4,6-dibromobenzoic acid (CAS No. 81190-68-3), a key intermediate in various
synthetic applications. Due to the limited availability of published experimental spectra for this
specific compound, this document outlines the predicted spectroscopic characteristics based
on the analysis of analogous compounds and established principles of NMR, IR, and Mass
Spectrometry.

Molecular Structure and Properties

e Chemical Formula: C7HsBr2NO:2
e Molecular Weight: 294.93 g/mol [1][2]
» |[UPAC Name: 2-Amino-4,6-dibromobenzoic acid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for 2-Amino-4,6-dibromobenzoic acid are based on
the analysis of substituted benzoic acids and aromatic amines.

'H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

protons of the amino and carboxylic acid groups.

Expected Chemical

Proton _ Multiplicity Notes
Shift (8, ppm)
Deshielded due to the
H-3 75-7.8 Doublet (d) adjacent bromine
atom.
H-5 72-75 Doublet (d)
Chemical shift can be
-NH:z 45-6.0 Broad Singlet (br s) concentration and
solvent dependent.
Acidic proton, often
-COOH 10.0-13.0 Broad Singlet (br s) broad and may

exchange with D20.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected Chemical Shift (3,

Carbon Notes

ppm)
C=0 (Carboxylic Acid) 165 - 175 VQV:Ztkirrn:;ynZTrbon’ typically a
C-2 (C-NH2) 145 - 155 Attached to the amino group.
C-4 (C-Br) 110-120 Attached to a bromine atom.
C-6 (C-Br) 115-125 Attached to a bromine atom.
C-1 110 - 120 Quaternary carbon.
C-3 130 - 140
C-5 125 - 135
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Amino-4,6-dibromobenzoic acid is expected to show characteristic absorption
bands for the amino, carboxylic acid, and aromatic moieties.

] Expected Absorption ] ] ]
Functional Group Vibration Intensity
Range (cm™?)

O-H (Carboxylic Acid) 3300 - 2500 Stretching Broad, Strong
_ _ Medium (two bands
N-H (Amine) 3500 - 3300 Stretching ) )
for primary amine)
C-H (Aromatic) 3100 - 3000 Stretching Weak to Medium
C=0 (Carboxylic Acid) 1710 - 1680 Stretching Strong
) ) Medium to Strong
C=C (Aromatic) 1600 - 1450 Stretching )
(multiple bands)
C-N (Amine) 1340 - 1250 Stretching Medium
C-Br 700 - 500 Stretching Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Amino-4,6-dibromobenzoic acid, the presence of two bromine atoms will
result in a characteristic isotopic pattern for the molecular ion peak.
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m/z lon Notes

Molecular ion with isotopic
293/295/297 [M]* peaks for two bromine atoms
in an approximate 1:2:1 ratio.

275/277/279 (M-H20]* Loss of water from the
bl 3
carboxylic acid.

Loss of the carboxylic acid

group.

249/251/253 [M-COOH]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.
These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dibromobenzoic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the
spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans may be required due to the lower natural abundance of
13(:.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the
compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution
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spectrum, dissolve the sample in a suitable solvent that does not have interfering
absorptions in the regions of interest (e.g., CCla).

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm~1).

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

e Instrumentation: Use a mass spectrometer capable of resolving the isotopic pattern of
bromine.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and key fragment ions.

o Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Amino-4,6-dibromobenzoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. calpaclab.com [calpaclab.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,6-dibromobenzoic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113042#spectroscopic-data-for-2-amino-4-6-
dibromobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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